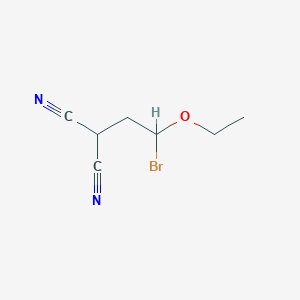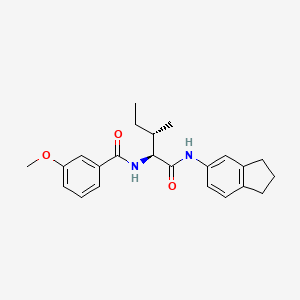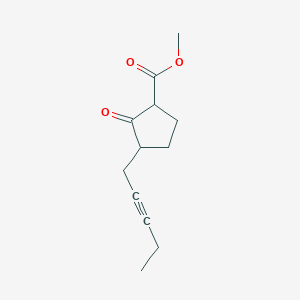
Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester is an organic compound with the molecular formula C₁₃H₁₈O₃. This compound is characterized by a cyclopentane ring substituted with a carboxylic acid ester, an oxo group, and a pentynyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Addition of the Pentynyl Group: The pentynyl group can be added through a nucleophilic substitution reaction using an appropriate alkyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the pentynyl group with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester: Similar structure but with a pentenyl group instead of a pentynyl group.
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Similar structure but with a pentyl group instead of a pentynyl group.
Uniqueness
Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester is unique due to the presence of the pentynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with pentenyl or pentyl groups.
Properties
CAS No. |
192720-40-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-oxo-3-pent-2-ynylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-6-9-7-8-10(11(9)13)12(14)15-2/h9-10H,3,6-8H2,1-2H3 |
InChI Key |
WKTOFKUMWSMZTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC1CCC(C1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


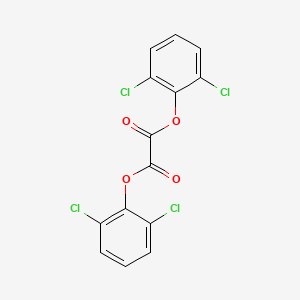
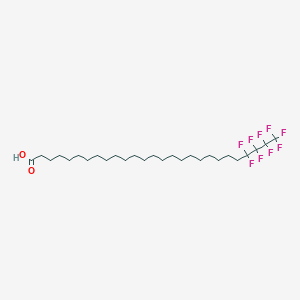
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
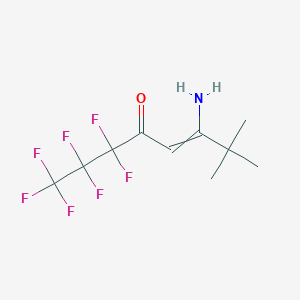

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

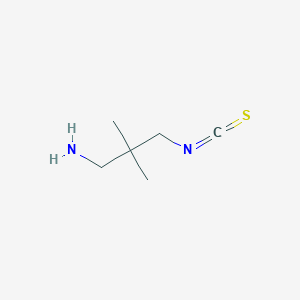
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
